.alpha.-Carrageenan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carrageenans are a family of linear sulfated polysaccharides that are extracted from red algae (red seaweed) . They are widely used in the food industry for their gelling, thickening, and stabilizing properties . α-Carrageenan is a type of carrageenan that contains the alpha-gal epitope .

Synthesis Analysis

Carrageenans, including α-Carrageenan, can be chemically modified to enhance certain properties. For instance, κ-Carrageenan was modified via phosphorylation to produce O-methylene phosphonic κ-carrageenan (OMPC), which showed enhanced membrane conductivity . Another study reported the covalent modification of κ-Carrageenan with cationic moieties .Molecular Structure Analysis

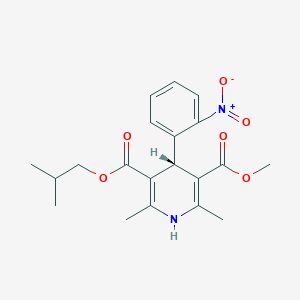

Carrageenans are high-molecular-weight polysaccharides made up of alternating 3-linked β-D-galactopyranose (G-units) and 4-linked α-D-galactopyranose (D-units) or 4-linked 3,6-anhydro-α-D-galactopyranose (DA-units), forming the disaccharide repeating unit of carrageenans .Chemical Reactions Analysis

Carrageenans, including α-Carrageenan, can undergo various chemical reactions. For instance, κ-Carrageenan was chemically modified via phosphorylation to produce O-methylene phosphonic κ-carrageenan (OMPC) . Another study reported the covalent modification of κ-Carrageenan with cationic moieties .Physical And Chemical Properties Analysis

Carrageenans, including α-Carrageenan, exhibit unique physical and chemical properties. They are large, highly flexible molecules that form curling helical structures, giving them the ability to form a variety of different gels at room temperature . They are also known for their gelling, thickening, and stabilizing abilities .作用機序

将来の方向性

Carrageenans, including α-Carrageenan, have emerged as a promising candidate in tissue engineering and regenerative medicine applications as they resemble native glycosaminoglycans (GAGs) . They have been mainly used for tissue engineering, wound coverage, and drug delivery . Future research is expected to explore wider applications of carrageenan to increase its economic potential .

特性

| { "Design of the Synthesis Pathway": "The synthesis of .alpha.-Carrageenan can be achieved through the extraction of carrageenan from red seaweed and subsequent chemical modification to obtain the desired alpha form.", "Starting Materials": [ "Red seaweed (source of carrageenan)", "Sodium hydroxide (NaOH)", "Sulfuric acid (H2SO4)", "Ethanol (C2H5OH)", "Acetone (C3H6O)" ], "Reaction": [ "Extraction of carrageenan from red seaweed using NaOH solution", "Precipitation of carrageenan using H2SO4", "Washing and drying of carrageenan", "Conversion of carrageenan to .alpha.-Carrageenan through treatment with ethanol and acetone" ] } | |

CAS番号 |

104781-83-1 |

製品名 |

.alpha.-Carrageenan |

分子式 |

C7H7NO2 |

分子量 |

0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。